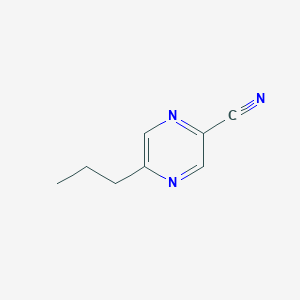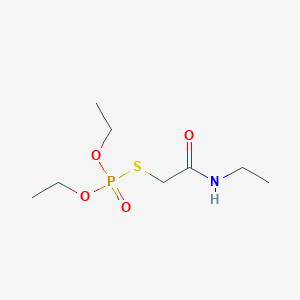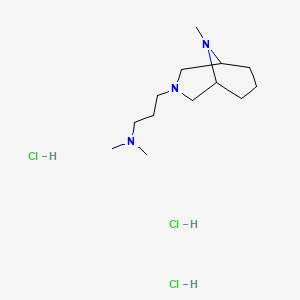
ytterbium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium chloride is an inorganic chemical compound with the formula YbCl₃. It is a white powder that is soluble in water and is known for its use in various chemical reactions and applications. Ytterbium chloride is a source of ytterbium ions (Yb³⁺), which are of significant interest in both chemical and biological research due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Anhydrous ytterbium chloride can be produced by the ammonium chloride route. In this method, ytterbium oxide (Yb₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] The ammonium salt is then decomposed to yield anhydrous ytterbium chloride .
Industrial Production Methods
Industrial production of ytterbium chloride typically involves the reduction of ytterbium oxide with carbon in the presence of chlorine gas. This process yields ytterbium chloride directly: [ \text{Yb}_2\text{O}_3 + 3 \text{C} + 3 \text{Cl}_2 \rightarrow 2 \text{YbCl}_3 + 3 \text{CO} ]
Analyse Des Réactions Chimiques
Types of Reactions
Ytterbium chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: Ytterbium chloride can be reduced to ytterbium(II) chloride (YbCl₂) using hydrogen gas[ 2 \text{YbCl}_3 + \text{H}_2 \rightarrow 2 \text{YbCl}_2 + 2 \text{HCl} ]
Common Reagents and Conditions
Common reagents used with ytterbium chloride include hydrogen gas for reduction reactions and various organic compounds for catalytic reactions. Typical conditions involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ytterbium chloride include ytterbium(II) chloride, organic compounds resulting from catalytic reactions, and various ytterbium-containing complexes.
Applications De Recherche Scientifique
Ytterbium chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which ytterbium chloride exerts its effects is primarily through its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, ytterbium ions can interact with lipid bilayers, altering their properties and influencing membrane rigidity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ytterbium(II) chloride (YbCl₂): A reduced form of ytterbium chloride, used as a strong reducing agent.
Ytterbium(III) fluoride (YbF₃): Used in dental applications and as an X-ray contrast agent.
Ytterbium(III) oxide (Yb₂O₃): Used in various electronic and optical applications.
Uniqueness
Ytterbium chloride is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its ability to induce chemical shifts in NMR spectroscopy and its role in the synthesis of advanced materials like upconversion nanoparticles further distinguish it from other ytterbium compounds.
Propriétés
Numéro CAS |
13943-41-4 |
|---|---|
Formule moléculaire |
ClYb- |
Poids moléculaire |
208.50 g/mol |
Nom IUPAC |
ytterbium;chloride |
InChI |
InChI=1S/ClH.Yb/h1H;/p-1 |
Clé InChI |
AWGYJFAKMUWTQP-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)



![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)



